N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is dissolved in an organic solvent like acetone or tetrahydrofuran.
Step 2: 3-chloroaniline is added to the solution, followed by the addition of a base.
Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of the desired product.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives.
Scientific Research Applications
N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N2-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the chlorine atom in the para position.
N2-(3-bromophenyl)-1,3,5-triazine-2,4-diamine: Bromine atom instead of chlorine.
N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine: Methyl group instead of chlorine.
Uniqueness
N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVYIZDTWXVSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222051 |
Source
|
Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718-43-4 |
Source
|
Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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